molecular formula C13H14N2O3 B3819345 1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

Cat. No. B3819345
M. Wt: 246.26 g/mol
InChI Key: ZAIPATPNBOQDIP-UHFFFAOYSA-N
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Description

1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene, also known as TMAO, is a cyclic tertiary amine that has gained significant attention in recent years due to its potential applications in scientific research. TMAO has a unique structure that makes it an attractive target for synthesis and study. In

Mechanism of Action

The mechanism of action of 1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene is not fully understood. However, it is believed that this compound interacts with the solvent and reduces the exposure of hydrophobic residues to the solvent. This reduces the entropy of the system and stabilizes the native conformation of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of some enzymes, such as cholinesterase. This compound has also been shown to have an effect on the osmotic pressure of cells. In vivo studies have shown that this compound can affect the cardiovascular system by increasing blood pressure and promoting the development of atherosclerosis.

Advantages and Limitations for Lab Experiments

The advantages of using 1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene in lab experiments include its ability to stabilize the native conformation of proteins and its relatively simple synthesis method. However, the limitations of using this compound include its potential toxicity and the difficulty in obtaining high-purity this compound.

Future Directions

For the study of 1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene include understanding its mechanism of action and exploring its potential applications in drug discovery and development.

Scientific Research Applications

1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene has been studied extensively for its potential applications in scientific research. One of the most significant applications of this compound is in the field of protein folding. This compound has been shown to stabilize the native conformation of proteins by reducing the exposure of hydrophobic residues to the solvent. This property of this compound has been used to study the folding of proteins and to understand the role of hydrophobic interactions in protein stability.

properties

IUPAC Name

1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-12(2)11-10(14-18-13(11,12)3)8-4-6-9(7-5-8)15(16)17/h4-7,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIPATPNBOQDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1(ON=C2C3=CC=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Reactant of Route 2
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Reactant of Route 3
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Reactant of Route 4
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Reactant of Route 5
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene
Reactant of Route 6
1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene

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